4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine moiety, a butoxy group, and a benzene sulfonamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural characteristics that make it a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, modulating their activity. This can lead to a range of pharmacological effects, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and anti-inflammatory properties.
Butoxy-substituted compounds: These compounds feature the butoxy group, which can influence their solubility and pharmacokinetic properties .
Uniqueness
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile scaffold for drug development and a valuable tool for scientific research .
Properties
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-3-14-25-17-7-9-18(10-8-17)26(23,24)20-12-11-16-15-22-13-5-4-6-19(22)21-16/h4-10,13,15,20H,2-3,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOWZIACYCUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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